AMPA Receptor-Mediated Neurotransmission Attenuation: Structural Determinant at C6 Hydroxyl Group
In a direct head-to-head in vitro comparison using rat hippocampus slice preparations, only mesembrenol and mesembranol (both possessing a C6 hydroxyl group) attenuated AMPA receptor-mediated neurotransmission, whereas mesembrine and mesembrenone (both possessing a C6 carbonyl group) did not demonstrate this activity [1]. The study evaluated all four alkaloids under identical experimental conditions with glutamate receptor agonists [1]. This represents a binary functional distinction between the hydroxyl-bearing and carbonyl-bearing subclasses of Sceletium alkaloids [1][2].
| Evidence Dimension | AMPA receptor-mediated neurotransmission attenuation |
|---|---|
| Target Compound Data | Attenuation of AMPA receptor-mediated transmission (present) |
| Comparator Or Baseline | Mesembrine and mesembrenone: No attenuation of AMPA receptor-mediated transmission (absent) |
| Quantified Difference | Qualitative binary distinction: attenuation present vs. absent; specific IC50 values not reported in the study |
| Conditions | Rat hippocampus slice preparation; in vitro direct testing of purified alkaloids with glutamate receptor agonists |
Why This Matters
For epilepsy research or AMPA antagonist development, mesembrenol provides a specific pharmacological activity that mesembrine and mesembrenone lack entirely, making compound selection non-negotiable for this mechanism-based application.
- [1] Dimpfel W, Franklin R, Gericke N, Schombert L. Effect of Zembrin® and four of its alkaloid constituents on electric excitability of the rat hippocampus. J Ethnopharmacol. 2018;223:135-141. doi:10.1016/j.jep.2018.05.019 View Source
- [2] US Patent US20200215033A1. Mesembrenol and/or mesembranol for prophylaxis and treatment of patients suffering from epilepsy and associated diseases. Filed July 25, 2018. View Source
